Cas no 849062-22-2 (trans-2-(3-Fluorophenyl)Vinylboronic Acid)

trans-2-(3-Fluorophenyl)Vinylboronic Acid Chemical and Physical Properties
Names and Identifiers
-
- (3-Fluorostyryl)boronic acid
- Boronic acid,B-[(1E)-2-(3-fluorophenyl)ethenyl]-
- trans-2-(3-Fluorophenyl)vinylboronic acid
- (E)-2-(3-Fluorophenyl)ethenylboronic acid
- B-[(1E)-2-(3-Fluorophenyl)ethenyl]boronic acid (ACI)
- Boronic acid, [(1E)-2-(3-fluorophenyl)ethenyl]- (9CI)
- (E)-(3-Fluorostyryl)boronic acid
- [(E)-2-(3-Fluorophenyl)ethenyl]boronic acid
- (E)-2-(3-fluorophenyl)vinylboronic acid
- 214907-19-4
- EN300-7379501
- [(1E)-2-(3-fluorophenyl)ethenyl]boronic acid
- H12067
- CS-0175216
- (e)-2-(3-fluorphenyl)-vinyl boronic acid
- ONXKUGHKGCSZJO-SNAWJCMRSA-N
- 849062-22-2
- MFCD06008297
- SCHEMBL387093
- B-[(1E)-2-(3-Fluorophenyl)ethenyl]boronic acid
- BS-24184
- DTXSID201247887
- AKOS015853014
- trans-2-(3-Fluorophenyl)Vinylboronic Acid
-
- MDL: MFCD06008297
- Inchi: 1S/C8H8BFO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6,11-12H/b5-4+
- InChI Key: ONXKUGHKGCSZJO-SNAWJCMRSA-N
- SMILES: C(/C1C=CC=C(F)C=1)=C\B(O)O
Computed Properties
- Exact Mass: 166.06000
- Monoisotopic Mass: 166.0601378g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 161
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 40.5Ų
Experimental Properties
- Density: 1.228
- Melting Point: 184-186 °C (lit.)
- Boiling Point: 313.9°C at 760 mmHg
- Flash Point: 143.6°C
- Refractive Index: 1.565
- PSA: 40.46000
- LogP: 0.85090
trans-2-(3-Fluorophenyl)Vinylboronic Acid Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
trans-2-(3-Fluorophenyl)Vinylboronic Acid Customs Data
- HS CODE:2931900090
- Customs Data:
China Customs Code:
2931900090Overview:
2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%
Summary:
2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
trans-2-(3-Fluorophenyl)Vinylboronic Acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB271510-250 mg |
trans-2-(3-Fluorophenyl)vinylboronic acid; 95% |
849062-22-2 | 250mg |
€144.00 | 2023-04-26 | ||
abcr | AB271510-250mg |
trans-2-(3-Fluorophenyl)vinylboronic acid, 95%; . |
849062-22-2 | 95% | 250mg |
€144.00 | 2025-02-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1245886-250mg |
(E)-(3-Fluorostyryl)boronic acid |
849062-22-2 | 98% | 250mg |
¥358.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1245886-5g |
(E)-(3-Fluorostyryl)boronic acid |
849062-22-2 | 98% | 5g |
¥3360.00 | 2024-07-28 | |
Aaron | AR004QJQ-1g |
(3-Fluorostyryl)boronic acid |
849062-22-2 | 95% | 1g |
$85.00 | 2025-02-13 | |
Enamine | EN300-7379501-0.5g |
[(E)-2-(3-fluorophenyl)ethenyl]boronic acid |
849062-22-2 | 0.5g |
$699.0 | 2023-07-06 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1245886-100mg |
(E)-(3-Fluorostyryl)boronic acid |
849062-22-2 | 98% | 100mg |
¥277.00 | 2024-07-28 | |
Ambeed | A725174-250mg |
(E)-(3-Fluorostyryl)boronic acid |
849062-22-2 | 95% | 250mg |
$44.0 | 2025-02-28 | |
Ambeed | A725174-5g |
(E)-(3-Fluorostyryl)boronic acid |
849062-22-2 | 95% | 5g |
$353.0 | 2025-02-28 | |
Apollo Scientific | PC901430-100mg |
trans-2-(3-Fluorophenyl)vinylboronic acid |
849062-22-2 | 95% | 100mg |
£24.00 | 2025-02-22 |
trans-2-(3-Fluorophenyl)Vinylboronic Acid Production Method
Production Method 1
Production Method 2
Production Method 3
1.2 Solvents: Water ; 4 h, rt
Production Method 4
1.2 Solvents: Water ; rt; 2 - 3 h, rt
trans-2-(3-Fluorophenyl)Vinylboronic Acid Raw materials
trans-2-(3-Fluorophenyl)Vinylboronic Acid Preparation Products
trans-2-(3-Fluorophenyl)Vinylboronic Acid Related Literature
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Chen Chen,Qiao Sun,Dong-Xue Ren,Rui Zhang,Feng-Ying Bai,Yong-Heng Xing,Zhan Shi CrystEngComm, 2013,15, 5561-5573
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
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Boosa Venu,Bilakanti Vishali,Gutta Naresh,Velisoju Vijay Kumar,Medak Sudhakar,Ramineni Kishore,Jorge Beltramini,Muxina Konarova,Akula Venugopal Catal. Sci. Technol., 2016,6, 8055-8062
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Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781
Additional information on trans-2-(3-Fluorophenyl)Vinylboronic Acid
Trans-2-(3-Fluorophenyl)Vinylboronic Acid (CAS No. 849062-22-2): A Versatile Building Block in Modern Chemical Synthesis
Trans-2-(3-Fluorophenyl)vinylboronic acid (CAS No. 849062-22-2) is a highly valuable compound in the field of organic synthesis and medicinal chemistry. This boronic acid derivative has gained significant attention due to its unique structural features and reactivity, making it an essential building block for a wide range of chemical transformations and applications.
The trans configuration of the double bond in trans-2-(3-fluorophenyl)vinylboronic acid imparts specific stereochemical properties that are crucial for the synthesis of chiral compounds. The presence of the fluorine atom on the phenyl ring further enhances its utility by introducing a valuable functional group that can influence the electronic and steric properties of the molecule.
In recent years, trans-2-(3-fluorophenyl)vinylboronic acid has been extensively studied for its applications in Suzuki-Miyaura coupling reactions, which are widely used in the synthesis of biologically active compounds, pharmaceuticals, and materials. The boronic acid functionality allows for efficient and selective coupling with various aryl and vinyl halides, enabling the construction of complex molecular architectures with high precision.
One of the key advantages of trans-2-(3-fluorophenyl)vinylboronic acid is its compatibility with a variety of reaction conditions. It can be used under mild conditions, often at room temperature or slightly elevated temperatures, making it suitable for large-scale synthesis and industrial applications. Additionally, the compound exhibits good stability under typical reaction conditions, reducing the risk of side reactions and improving overall yields.
Recent research has highlighted the potential of trans-2-(3-fluorophenyl)vinylboronic acid in the development of novel therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound can be used as a key intermediate in the synthesis of potent inhibitors of protein-protein interactions (PPIs), which are important targets in cancer therapy and other diseases. The ability to introduce fluorine atoms into these inhibitors can significantly enhance their pharmacological properties, such as metabolic stability and binding affinity.
Another area where trans-2-(3-fluorophenyl)vinylboronic acid has shown promise is in the synthesis of fluorescent probes for biological imaging. The fluorine atom can be used to tune the photophysical properties of these probes, allowing for improved sensitivity and selectivity in cellular imaging applications. This has important implications for understanding cellular processes and developing new diagnostic tools.
The versatility of trans-2-(3-fluorophenyl)vinylboronic acid extends beyond its use as a synthetic intermediate. It has also been explored for its potential in materials science, particularly in the development of functional polymers and coatings. The ability to incorporate this compound into polymer chains can introduce unique properties such as enhanced mechanical strength, thermal stability, and chemical resistance.
In conclusion, trans-2-(3-fluorophenyl)vinylboronic acid (CAS No. 849062-22-2) is a highly versatile compound with a wide range of applications in organic synthesis, medicinal chemistry, and materials science. Its unique structural features and reactivity make it an indispensable tool for researchers and chemists working on advanced chemical transformations and the development of novel materials and therapeutic agents.
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